molecular formula C15H10Cl2O3 B2451459 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde CAS No. 723333-47-9

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2451459
CAS No.: 723333-47-9
M. Wt: 309.14
InChI Key: LBWCAJOYAMDPHD-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde has several scientific research applications:

Safety and Hazards

This compound has been associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

Preparation Methods

The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Properties

IUPAC Name

4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-13-6-3-11(7-14(13)17)15(19)9-20-12-4-1-10(8-18)2-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCAJOYAMDPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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